
3-Methylpenta-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpenta-1,2-diene is an organic compound with the molecular formula C6H10. It is a type of diene, specifically an allene, characterized by having two double bonds adjacent to each other. This compound is also known by its IUPAC name, 1,2-Pentadiene, 3-methyl- .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylpenta-1,2-diene can be synthesized through the dehydration of 2-methyl-2,4-pentanediol. This process involves removing water molecules from the diol compound under the influence of a catalyst. Common catalysts used include weak acids like oxalic acid and citric acid .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of supported metal catalysts and catalyst auxiliary agents to enhance the yield and selectivity of the product. This method avoids the use of strong acids, thereby reducing equipment corrosion and improving environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylpenta-1,2-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is often used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or diols, while reduction can yield alkanes .
Aplicaciones Científicas De Investigación
3-Methylpenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including perfumes and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylpenta-1,2-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs .
Comparación Con Compuestos Similares
1,3-Pentadiene: Another diene with a similar structure but different double bond positions.
2-Methyl-1,3-butadiene:
1,4-Pentadiene: A non-conjugated diene with double bonds separated by more than one single bond.
Uniqueness: 3-Methylpenta-1,2-diene is unique due to its allene structure, which gives it distinct chemical properties compared to other dienes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
7417-48-3 |
|---|---|
Fórmula molecular |
C6H10 |
Peso molecular |
82.14 g/mol |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h1,5H2,2-3H3 |
Clave InChI |
INFFCVIZNSUFGK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


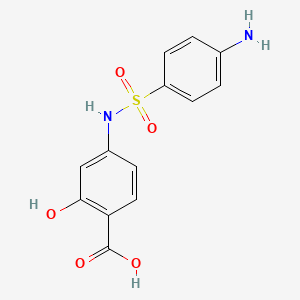
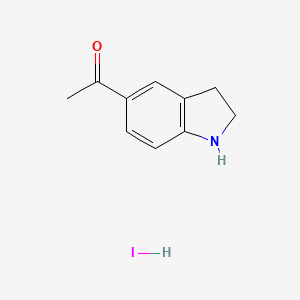

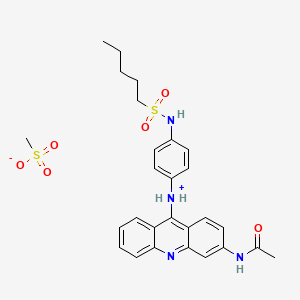
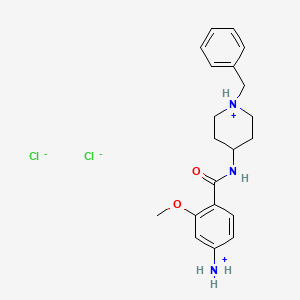

![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)
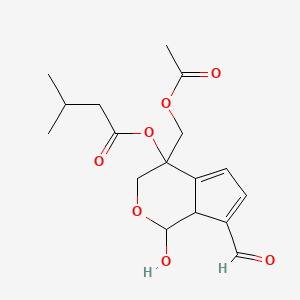


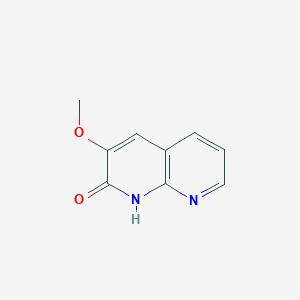

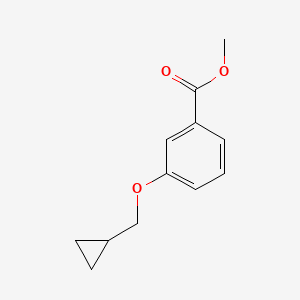
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
